
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
Vue d'ensemble
Description
(D-Phe⁶,Leu-NHEt¹³,des-Met¹⁴)-Bombesin (6-14) is a truncated analog of the neuropeptide Bombesin (BN), originally isolated from frog skin . This compound acts as a potent and selective gastrin-releasing peptide receptor (GRPR) antagonist and has been extensively studied for targeting GRPR-expressing cancers, including prostate, breast, and pancreatic tumors . Its modifications include:
- D-Phe⁶: Enhances metabolic stability by resisting enzymatic degradation.
- Leu-NHEt¹³: Substitution at position 13 with a leucine ethylamide group, improving receptor binding and antagonistic activity.
- des-Met¹⁴: Removal of methionine at position 14 to reduce oxidation susceptibility .
This antagonist has been radiolabeled (e.g., with ⁶⁸Ga or ⁹⁹ᵐTc) for molecular imaging and therapeutic applications, demonstrating high tumor uptake and specificity in preclinical models . Its pharmacokinetic profile includes rapid renal clearance and low hepatobiliary retention, making it suitable for clinical translation .
Méthodes De Préparation
Solution-Phase Synthesis Using BOC Protection Strategies
The foundational synthesis of (D-Phe⁶,Leu-NHEt¹³,des-Met¹⁴)-Bombesin (6-14) employs solution-phase chemistry with tert-butoxycarbonyl (BOC) protection. As detailed in EP1181936A1, the protocol involves sequential coupling of amino acids in a protected form to ensure regioselectivity .
Reagents and Reaction Conditions
-
Activation Reagents : Hexafluorophosphate benzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) facilitate amino acid coupling.
-
Solvent System : Reactions proceed in anhydrous dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation .
-
Deprotection : Trifluoroacetic acid (TFA) removes BOC groups selectively, with scavengers like triisopropylsilane minimizing side reactions .
Key Synthetic Steps
-
Resin-Free Assembly : Unlike solid-phase synthesis, intermediates remain soluble, enabling mid-reaction purification via precipitation.
-
Spacer Incorporation : A benzylamino diglycolic acid spacer is introduced at the N-terminus to enhance receptor binding affinity .
-
Final Deprotection : Global deprotection with TFA yields the crude peptide, which is precipitated using cold diethyl ether .
Purification and Characterization
-
Preparative HPLC : A C18 column (250 × 21.2 mm, 10 µm) with a gradient of 0.1% TFA in acetonitrile/water achieves >95% purity .
-
Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular weight of 984.12 Da, matching theoretical values .
Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry
Alternative approaches utilize Fmoc-based SPPS, as demonstrated in PMC11556054. This method enhances scalability and reduces racemization risks .
Protocol Overview
-
Resin Selection : TentaGel R RAM resin (0.25 mmol/g) ensures high loading efficiency for the C-terminal Leu-NHEt¹³ residue .
-
Coupling Cycle :
Post-Synthesis Processing
-
Cleavage : A mixture of TFA/triisopropylsilane/water (95:2.5:2.5) liberates the peptide from the resin over 3 hours .
-
Oxidative Folding : Disulfide bridges form in 0.1 M ammonium bicarbonate (pH 8.5) with glutathione redox buffers, critical for structural stability .
Analytical Validation
-
HPLC Purity : Analytical HPLC (C4 column, 4.6 × 250 mm, 5 µm) shows 95.1% purity post-folding .
-
Circular Dichroism : Confirms α-helical content at residues 6–12, consistent with native bombesin .
Radiolabeling and Technetium-99m Conjugation
For diagnostic applications, the peptide is modified with chelators for technetium-99m labeling. EP1181936A1 outlines a two-step process :
Chelator Attachment
-
1,4,8,11-Tetraazaundecane Derivative : Covalently linked to the N-terminus via carbodiimide chemistry .
-
Labeling Reaction :
Parameter Value pH 11.5 (phosphate buffer) SnCl₂ 10 µg/mL Incubation Time 30 minutes at 25°C Radiochemical Yield 98% ± 2%
Quality Control
-
Instant Thin-Layer Chromatography (ITLC) : Silica gel strips in acetone validate free TcO₄⁻ removal .
-
Stability : >90% radiochemical purity retained after 24 hours in serum .
Comparative Analysis of Synthesis Methods
Table 1: Synthesis Method Performance Metrics
Parameter | Solution-Phase | SPPS |
---|---|---|
Purity | 95% | 95.1% |
Yield | 65% | 78% |
Cycle Time | 72 hours | 48 hours |
Scalability | Moderate | High |
Advantages and Limitations
-
Solution-Phase : Ideal for small-scale modifications but limited by intermediate solubility .
-
SPPS : Automated platforms enable high-throughput synthesis but require costly resins .
Industrial-Scale Production Considerations
Critical Process Parameters (CPPs)
-
Temperature Control : Coupling reactions maintained at 0–4°C to prevent epimerization .
-
Resin Swelling : Pre-swell TentaGel resin in DCM for 1 hour to maximize accessibility .
-
Cleavage Optimization : TFA concentration >95% ensures complete side-chain deprotection without peptide degradation .
Regulatory Compliance
Analyse Des Réactions Chimiques
Types of Reactions
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are commonly used under aqueous conditions.
Substitution: Standard SPPS reagents and conditions are used for amino acid substitution.
Major Products
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Molecular Imaging
Radiotracer Development
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) has been utilized as a blocking agent in the development of novel radiotracers for imaging tumors. For instance, studies have demonstrated that co-injection of this compound significantly reduces tumor uptake of radiolabeled bombesin analogs like 68Ga-ProBOMB2 and 177Lu-ProBOMB2 by approximately 65% and 80%, respectively, at one hour post-injection (p.i.) . This property makes it a valuable tool for assessing the specificity and efficacy of bombesin-targeted imaging agents.
Biodistribution Studies
In biodistribution studies involving PC-3 tumor-bearing mice, the compound has been shown to decrease the accumulation of radiotracers in tumors while maintaining low uptake in non-target organs such as the pancreas. This selectivity enhances the potential for precise imaging of prostate cancer lesions while minimizing background noise from surrounding tissues .
Targeted Therapy
Therapeutic Applications
The antagonist properties of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) make it suitable for therapeutic applications in oncology. It can inhibit bombesin receptor-mediated signaling pathways that promote tumor growth and metastasis. Preclinical studies have indicated that this compound can effectively block bombesin receptor activation, leading to reduced tumor proliferation rates in various cancer models .
Combination Therapies
Recent research has explored its use in combination with other therapeutic agents to enhance treatment efficacy. For example, when used alongside radiolabeled compounds, it can improve tumor-to-background ratios, thereby allowing for more effective radiotherapy sessions while reducing side effects associated with non-targeted radiation exposure .
Case Studies
Study | Findings | Application |
---|---|---|
Maina et al., 2021 | Demonstrated significant reduction in tumor uptake of radiotracers with co-injection of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). | Molecular imaging enhancement for prostate cancer detection. |
Abiraj et al., 2024 | Showed improved pharmacokinetic properties and tumor targeting capabilities when using bombesin antagonists conjugated with different chelates. | Development of targeted radiopharmaceuticals for clinical use. |
PMC Review, 2009 | Overviewed limited clinical studies indicating the effectiveness of bombesin analogs in targeting prostate cancer. | Insights into potential clinical applications and ongoing research directions. |
Mécanisme D'action
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways such as the phospholipase C (PLC) pathway. This leads to the release of intracellular calcium and the activation of protein kinase C (PKC), resulting in various cellular responses, including cell proliferation and hormone secretion.
Comparaison Avec Des Composés Similaires
Comparison with Similar Bombesin Analogs
Structural Modifications and Receptor Affinity
Key structural differences among analogs are summarized in Table 1 .
Notes:
- Sta¹³ (statine) : Enhances protease resistance and receptor affinity .
- BB3-specific agonists : Target bombesin receptor subtype 3, useful for gastrointestinal imaging .
Functional Activity: Agonist vs. Antagonist Profiles
(D-Phe⁶,Leu-NHEt¹³,des-Met¹⁴)-BN(6-14) is a pure antagonist, validated via calcium flux assays in PC-3 cells. At 50 nM, it induced negligible calcium release (14.9 ± 4.93 RFU) compared to agonists like Bombesin (754 ± 38.3 RFU) .
In contrast, analogs like [D-Tyr⁶,Apa-4Cl¹¹,Phe¹³,Nle¹⁴]BN(6-14) act as BB3 agonists , inducing smooth muscle contraction in gastrointestinal studies .
Biodistribution and Tumor Targeting
Table 2 compares tumor uptake and specificity in PC-3 xenograft models.
*Blocking efficacy achieved via co-injection with 100 µg of (D-Phe⁶,Leu-NHEt¹³,des-Met¹⁴)-BN(6-14).
Key Findings :
- (D-Phe⁶,Leu-NHEt¹³,des-Met¹⁴)-BN(6-14) is the gold-standard blocking agent , reducing tumor uptake of radiotracers by 78–85% .
- Pancreas and stomach uptake reductions (76–88%) align with GRPR’s physiological expression in these organs .
Hydrophilicity and Stability
Hydrophilicity impacts renal excretion and background noise. (D-Phe⁶,Leu-NHEt¹³,des-Met¹⁴)-BN(6-14) derivatives exhibit logD values of −1.98 to −2.33, favoring renal clearance . Modifications like Tle¹⁰ (tert-leucine) or NMe-Gly¹¹ increase hydrophilicity, reducing liver retention .
Activité Biologique
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic analogue of the natural peptide bombesin, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, receptor interactions, and implications in cancer treatment, supported by data tables and relevant research findings.
Overview of Bombesin and Its Analogs
Bombesin is a neuropeptide originally isolated from the skin of the European frog Bombina orientalis. It plays a significant role in various physiological processes, including gastrin release and thermoregulation. The biological activity of bombesin and its analogs is primarily mediated through bombesin receptors (BBRs), which are classified into three subtypes: BB1 (NMBR), BB2 (GRPR), and BB3.
Structure-Activity Relationship
The structure of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) enhances its binding affinity to bombesin receptors compared to native bombesin. The modifications at positions 6, 13, and 14 are crucial for its increased potency and selectivity.
Key Modifications:
- D-Phe6 : Increases receptor binding affinity.
- Leu-NHEt13 : Enhances stability and bioavailability.
- Des-Met14 : Reduces degradation by peptidases.
Receptor Binding Affinity
The binding affinities of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to various bombesin receptors have been evaluated in several studies. The following table summarizes these affinities:
Compound | hNMBR (BB1) | hGRPR (BB2) | hBRS-3 (BB3) |
---|---|---|---|
Bombesin | 2 nM | 0.07 nM | >3,000 nM |
(D-Phe6,Leu-NHEt13,des-Met14)-Bn(6-14) | 0.21 nM | 0.048 nM | 1.3 nM |
These results indicate that this analogue exhibits significantly higher affinity for GRPR compared to the natural ligand bombesin .
Functional Studies
Functional assays have demonstrated that (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts as an agonist for GRPRs, stimulating intracellular signaling pathways associated with cell proliferation and survival. For instance, studies have shown that this compound can promote cell growth in GRPR-expressing cancer cell lines such as prostate cancer cells .
Cancer Imaging and Therapy
Recent advancements in radiolabeled bombesin analogs have paved the way for novel imaging techniques and targeted therapies in oncology. For example:
- 68Ga-labeled Bombesin : Used for PET imaging to identify GRPR-positive tumors.
- Theranostic Approaches : The combination of diagnostic imaging with therapeutic agents like Cu-67 SAR-Bombesin has shown promise in treating metastatic castrate-resistant prostate cancer (mCRPC) .
Case Studies
- Prostate Cancer : A clinical trial involving 67Cu SAR-Bombesin demonstrated safety and efficacy in patients with GRPR-expressing lesions who were unresponsive to conventional therapies. Initial results indicated a favorable safety profile with significant tumor uptake observed during imaging .
- Gastrointestinal Tumors : In another study, the use of bombesin analogs improved imaging outcomes in patients with gastrointestinal stromal tumors (GIST), especially when traditional imaging modalities yielded inconclusive results .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing and characterizing (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)?
The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:
- Substitution of methionine at position 14 with Leu-NHEt to enhance metabolic stability .
- Purification via reversed-phase HPLC (RP-HPLC) with a C18 column, using gradients of acetonitrile/water (0.1% TFA).
- Characterization by MALDI-TOF or ESI-MS to confirm molecular weight (984.12 Da) and >95% purity .
- Lyophilization for long-term storage (-20°C) .
Q. How is the receptor binding affinity of this compound validated in vitro?
- GRPR Binding Assays : Use PC-3 prostate cancer cells (GRPR-positive) in competitive binding assays with radiolabeled bombesin (e.g., [125I-Tyr4]-bombesin).
- Calcium Flux Assays : Measure intracellular Ca²⁺ release (RFU) using fluorescent dyes (e.g., Fluo-4). The antagonist typically shows no Ca²⁺ efflux at 50 nM, confirming GRPR antagonism .
- IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) to quantify receptor affinity .
Advanced Research Questions
Q. How can contradictory results in GRPR-mediated physiological effects be addressed?
For example, while the compound blocks GRPR in cancer models , it shows no effect on amygdala LTP or fear conditioning .
- Experimental Design Adjustments :
- Validate receptor expression in target tissues (e.g., qPCR for GRPR in amygdala slices).
- Optimize dosing: In neuroscience studies, intra-amygdala injections (e.g., 3.05 nmol) may require higher concentrations than systemic doses used in oncology .
- Control for off-target effects using GRPR knockout models .
Q. What methodologies confirm in vivo GRPR targeting specificity in PET imaging?
- Blocking Studies : Co-inject 100 µg of the compound with ⁶⁸Ga-labeled tracers (e.g., ⁶⁸Ga-ProBOMB2). A >30% reduction in tumor uptake confirms GRPR specificity .
- Biodistribution Analysis : Quantify %ID/g in tumors vs. GRPR-low organs (e.g., pancreas). Example: [⁶⁸Ga]Ga-LW01142 shows tumor-to-pancreas ratios of 7.36:1 at 3 h post-injection .
- Dose Conversion : Use allometric scaling (e.g., mouse-to-human) for translational studies .
Q. How do structural modifications impact pharmacokinetics and tumor uptake?
- Chelator Effects : Adding DOTA (for ⁶⁸Ga labeling) increases hydrophilicity (LogD₇.₄: -3.10 to -1.81), reducing hepatobiliary clearance .
- Linker Optimization : Pip (piperazine) linkers improve tumor retention (e.g., [⁶⁸Ga]Ga-LW01142 tumor uptake: 11.4%ID/g at 1 h vs. 15.3%ID/g at 3 h) .
- Metabolic Stability : Substitutions like Tle10 or NMe-His12 enhance plasma stability (66.2% intact probe at 1 h vs. 35.3% in controls) .
Q. Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing biodistribution data?
- Use unpaired, two-tailed t-tests (GraphPad Prism) to compare tumor uptake between blocked/unblocked groups .
- Apply Holm-Sidak correction for multiple comparisons in organ-specific uptake studies .
- Report variability as SEM (e.g., pancreas uptake: 0.39 ± 0.03%ID/g for [⁶⁸Ga]Ga-LW01107) .
Q. How to resolve discrepancies in tumor-to-background contrast across studies?
- Kinetic Profiling : Extend imaging timepoints (e.g., 1 h vs. 3 h post-injection) to account for tracer clearance rates .
- Dose Optimization : Test escalating doses (50–166.8 ng) to balance receptor saturation and signal-to-noise ratios .
- Cross-Study Comparisons : Normalize data to reference tracers (e.g., [⁶⁸Ga]Ga-AMBA tumor uptake: 62.4%ID/g vs. 11.4%ID/g for [⁶⁸Ga]Ga-LW01142) .
Q. Comparative Studies
Q. How does this antagonist compare to other GRPR-targeting agents in clinical translation?
- Receptor Affinity : Lower IC₅₀ (picomolar range) than agonists like bombesin, but similar to RC-3095 .
- Pancreas Uptake : Superior to agonists (e.g., [⁶⁸Ga]Ga-AMBA: 62.4%ID/g vs. antagonist tracers: <12%ID/g) due to reduced internalization .
- Theranostic Potential : Demonstrated in ¹⁷⁷Lu-ProBOMB2 therapy, where co-injection improves tumor-to-kidney ratios .
Propriétés
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-(ethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H69N13O9/c1-7-53-45(67)37(19-27(2)3)60-48(70)39(22-32-24-52-26-56-32)58-41(64)25-55-49(71)42(28(4)5)62-43(65)29(6)57-47(69)38(21-31-23-54-35-16-12-11-15-33(31)35)61-46(68)36(17-18-40(51)63)59-44(66)34(50)20-30-13-9-8-10-14-30/h8-16,23-24,26-29,34,36-39,42,54H,7,17-22,25,50H2,1-6H3,(H2,51,63)(H,52,56)(H,53,67)(H,55,71)(H,57,69)(H,58,64)(H,59,66)(H,60,70)(H,61,68)(H,62,65)/t29-,34+,36-,37-,38-,39-,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMRDYNGJCBNPA-BZFHMXIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69N13O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.